molecular formula C43H44F2N2O5Si B12809418 3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B12809418
M. Wt: 734.9 g/mol
InChI Key: LPFTUTSFTAJELZ-UHFFFAOYSA-N
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Description

“3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” is a complex organic compound that features multiple functional groups, including fluoroaniline, phenylmethoxyphenyl, fluorophenyl, trimethylsilyloxy, and oxazolidinone. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” likely involves multiple steps, including:

    Formation of the Fluoroanilino Group: This could involve the reaction of aniline with a fluorinating agent.

    Attachment of the Phenylmethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Incorporation of the Fluorophenyl Group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Trimethylsilyloxy Group: This step might involve the protection of a hydroxyl group using trimethylsilyl chloride.

    Formation of the Oxazolidinone Ring: This could involve a cyclization reaction, possibly through the reaction of an amino alcohol with a carbonyl compound.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or aniline groups.

    Reduction: Reduction reactions could target the oxazolidinone ring or the fluoroaniline group.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents could include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents might include halogens for electrophilic substitution or nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any biological activity such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating specific diseases.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” would depend on its specific biological activity. If it acts as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with a hydroxyl group instead of a trimethylsilyloxy group.

    3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-chlorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of “3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one” lies in its specific combination of functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C43H44F2N2O5Si

Molecular Weight

734.9 g/mol

IUPAC Name

3-[2-[(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C43H44F2N2O5Si/c1-53(2,3)52-40(32-14-18-34(44)19-15-32)27-26-38(42(48)47-39(29-51-43(47)49)31-12-8-5-9-13-31)41(46-36-22-20-35(45)21-23-36)33-16-24-37(25-17-33)50-28-30-10-6-4-7-11-30/h4-25,38-41,46H,26-29H2,1-3H3

InChI Key

LPFTUTSFTAJELZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(CCC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F)C(=O)N4C(COC4=O)C5=CC=CC=C5)C6=CC=C(C=C6)F

Origin of Product

United States

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